2-Amino-4,6-dimethoxybenzamide chemical properties and structure
2-Amino-4,6-dimethoxybenzamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethoxybenzamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its structural features, including the presence of an amino group, a benzamide moiety, and methoxy substituents on the aromatic ring, make it a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Amino-4,6-dimethoxybenzamide.
Chemical Properties and Structure
Table 1: Chemical Properties of 2-Amino-4,6-dimethoxybenzamide
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₃ | [1] |
| Molecular Weight | 196.21 g/mol | [1] |
| CAS Number | 63920-73-0 | [1][2][3] |
| Appearance | Solid (predicted) | [1] |
| Melting Point | Not reported. For comparison, the related compound 3-Amino-4-methoxybenzamide has a melting point of 154.0-161.0 °C.[4] | |
| Boiling Point | Not reported. | |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as ethanol, DMSO, and DMF, based on the behavior of similar aromatic amides. | |
| pKa | Not reported. |
Structure:
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IUPAC Name: 2-amino-4,6-dimethoxybenzamide
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SMILES: COC1=CC(=C(C(=C1)OC)C(=O)N)N
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InChI: InChI=1S/C9H12N2O3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H2,11,12)[1]
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InChIKey: LSDUYZHWQMMNCO-UHFFFAOYSA-N[1]
Spectroscopic Data (Comparative)
Experimental spectra for 2-Amino-4,6-dimethoxybenzamide are not widely available. The following data for structurally related compounds are provided for comparative purposes.
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¹H NMR: For a related compound, 2-amino-N-(4-methoxybenzyl)benzamide, proton signals for the aromatic ring appear in the range of δ 6.5-7.5 ppm. The amino group protons typically appear as a broad singlet. The methoxy groups would be expected to show sharp singlets around δ 3.8-4.0 ppm.
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¹³C NMR: For related benzamides, the carbonyl carbon typically resonates around δ 165-170 ppm. The aromatic carbons attached to the methoxy groups would appear downfield (around δ 150-160 ppm), while other aromatic carbons would be in the δ 100-130 ppm range. The methoxy carbons would be expected around δ 55-60 ppm.
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FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine and the amide would appear in the region of 3200-3500 cm⁻¹. The C=O stretching of the amide would be observed around 1640-1680 cm⁻¹. C-O stretching of the methoxy groups would likely be in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 196. Fragmentation would likely involve the loss of the amide group (-CONH₂) or the methoxy groups (-OCH₃).
Experimental Protocols
The following protocols are based on established methods for the synthesis, purification, and analysis of aromatic amides and can be adapted for 2-Amino-4,6-dimethoxybenzamide.
Synthesis of 2-Amino-4,6-dimethoxybenzamide
A plausible synthetic route involves the hydration of 2-amino-4,6-dimethoxybenzonitrile. The following protocol is adapted from a patented procedure.
Materials:
-
2-amino-4,6-dimethoxybenzonitrile
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Methanesulfonic acid
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Water
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Dichloromethane (DCM)
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Methyl tert-butyl ether (MTBE)
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Nitrogen gas
Procedure:
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Charge a suitable reaction vessel with 2-amino-4,6-dimethoxybenzonitrile.
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Under a nitrogen atmosphere, add methanesulfonic acid to the starting material.
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Heat the reaction mixture to approximately 100-115 °C for 1-2 hours.
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Monitor the reaction for completion using an appropriate analytical technique, such as HPLC or TLC.
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Upon completion, cool the reaction mixture.
-
Carefully add water and dichloromethane to the acidic mixture.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer multiple times with dichloromethane.
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Combine the organic layers and wash with water to remove residual methanesulfonate salts.
-
Reduce the volume of the organic phase by distillation.
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Slowly cool the concentrated solution to 23-28 °C.
-
Add methyl tert-butyl ether to induce precipitation.
-
Further cool the mixture to -5 to 0 °C to maximize crystal formation.
-
Isolate the solid product by filtration.
-
Dry the product under a stream of nitrogen.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.
Materials:
-
Crude 2-Amino-4,6-dimethoxybenzamide
-
A suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can increase the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly, for instance, in a vacuum oven.[5][6][7][8]
Analytical Methods
Sample Preparation:
-
Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[9][10][11][12]
-
Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[13]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer for analysis.[13]
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[14]
-
Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[14]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[14]
-
Mount the plate in the spectrometer for analysis.[14][15][16][17]
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[18][19]
-
If necessary, dilute the sample further to an appropriate concentration for the instrument (typically in the µg/mL to ng/mL range).[18]
-
Filter the solution to remove any particulates before injection into the mass spectrometer.[18][19][20][21][22]
Workflow Visualization
The following diagram illustrates the key steps in the synthesis of 2-Amino-4,6-dimethoxybenzamide from 2-amino-4,6-dimethoxybenzonitrile.
Caption: Synthesis workflow for 2-Amino-4,6-dimethoxybenzamide.
References
- 1. 2-Amino-4,6-dimethoxybenzamide | 63920-73-0 [sigmaaldrich.com]
- 2. americanelements.com [americanelements.com]
- 3. 63920-73-0|2-Amino-4,6-dimethoxybenzamide|BLD Pharm [bldpharm.com]
- 4. A13942.14 [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. organomation.com [organomation.com]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. sites.bu.edu [sites.bu.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. jascoinc.com [jascoinc.com]
- 17. rockymountainlabs.com [rockymountainlabs.com]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. organomation.com [organomation.com]
- 21. Sample preparation GC-MS [scioninstruments.com]
- 22. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
